3-Methoxypiperidine hydrochloride hydrate
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Overview
Description
3-Methoxypiperidine hydrochloride hydrate is a chemical compound with the molecular formula C6H13NO·HCl·H2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxypiperidine hydrochloride hydrate typically involves the methoxylation of piperidine. One common method includes the reaction of piperidine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypiperidine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 3-methoxypiperidine.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
3-Methoxypiperidine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-methoxypiperidine hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Hydroxypiperidine: Another piperidine derivative with a hydroxyl group instead of a methoxy group.
1-Boc-4-hydroxypiperidine: A piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group.
3,3-Dimethyl-4-methoxypiperidine: A piperidine derivative with additional methyl groups.
Uniqueness: 3-Methoxypiperidine hydrochloride hydrate is unique due to its methoxy group, which imparts distinct chemical reactivity and properties compared to other piperidine derivatives. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
3-methoxypiperidine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH.H2O/c1-8-6-3-2-4-7-5-6;;/h6-7H,2-5H2,1H3;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNFSCYIUFXKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNC1.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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